molecular formula C11H12FN3O B1428253 N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide CAS No. 1346447-40-2

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Cat. No.: B1428253
CAS No.: 1346447-40-2
M. Wt: 221.23 g/mol
InChI Key: RRBQWBBAPREJME-UHFFFAOYSA-N
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Description

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: is a fluorinated building block with the empirical formula C11H12FN3O and a molecular weight of 221.23 g/mol . This compound is utilized in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide typically involves the reaction of 3-cyano-5-fluoropyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to confirm the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is used as a building block in the synthesis of more complex fluorinated compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a precursor for the synthesis of potential therapeutic agents .

Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-Cyano-5-formylpyridin-3-yl)pivalamide
  • N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide
  • N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
  • N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide
  • N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Uniqueness: N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

N-(3-cyano-5-fluoropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-11(2,3)10(16)15-9-7(5-13)4-8(12)6-14-9/h4,6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQWBBAPREJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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